2-isopropoxyacetaldehyde

Descripción general

Descripción

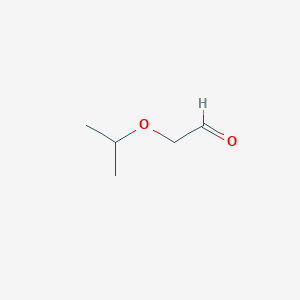

2-isopropoxyacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an acetaldehyde group attached to an isopropyl group via an oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-isopropoxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of isopropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the isopropyl group and the acetaldehyde.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction and reduce the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-isopropoxyacetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, [(Propan-2-yl)oxy]acetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol, [(Propan-2-yl)oxy]ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed

Oxidation: [(Propan-2-yl)oxy]acetic acid.

Reduction: [(Propan-2-yl)oxy]ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Isopropoxyacetaldehyde is an organic compound with a structure that combines an isopropoxy group with an acetaldehyde moiety. This compound has garnered attention in various scientific research applications due to its unique chemical properties. Below is a detailed exploration of its applications, supported by case studies and data tables.

Synthesis of Fine Chemicals

One of the primary applications of this compound is in the synthesis of fine chemicals. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound can react with amines to form imines, which are crucial in the synthesis of more complex molecules.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that this compound can be utilized to synthesize novel antimicrobial agents through condensation reactions with different amines. The resulting compounds exhibited significant antibacterial activity against various strains, highlighting the compound's potential in pharmaceutical applications .

Flavor and Fragrance Industry

Due to its pleasant odor, this compound is also used in the flavor and fragrance industry. It can be incorporated into formulations to impart desirable scents or flavors to consumer products.

Data Table: Applications in Flavor and Fragrance

| Application | Concentration (%) | Notes |

|---|---|---|

| Perfumes | 0.1 - 1 | Used for floral notes |

| Food Flavoring | 0.05 - 0.5 | Enhances fruity flavors |

Research on Bioactive Compounds

Recent studies have explored the role of this compound as a precursor for bioactive compounds, particularly those with potential therapeutic effects.

Case Study: Bioactivity Evaluation

Research indicated that derivatives synthesized from this compound demonstrated anti-inflammatory properties. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Environmental Applications

This compound has been investigated for its potential use in environmental science, particularly in the development of biodegradable materials.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Biodegradability | Decomposes within 30 days in soil |

| Toxicity Assessment | Low toxicity to aquatic organisms |

Mecanismo De Acción

The mechanism of action of 2-isopropoxyacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a substrate for aldehyde dehydrogenases, leading to its oxidation to the corresponding carboxylic acid. The compound can also participate in nucleophilic addition reactions, where the aldehyde group reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Comparación Con Compuestos Similares

2-isopropoxyacetaldehyde can be compared with other similar compounds, such as:

Ethyl acetate: Similar in that it contains an ester linkage, but differs in its functional groups and reactivity.

Acetaldehyde: Lacks the isopropyl group and ether linkage, making it more reactive and less stable.

Isopropyl alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.

Actividad Biológica

2-Isopropoxyacetaldehyde, a compound with the molecular formula CHO, is an aldehyde derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an isopropoxy group attached to an acetaldehyde backbone. Its structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 102.13 g/mol

- Functional Groups : Aldehyde and ether

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological systems, particularly in relation to enzyme modulation and potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound may interact with key metabolic enzymes, particularly those involved in aldehyde metabolism. One significant enzyme is Aldehyde Dehydrogenase 2 (ALDH2) , which plays a crucial role in detoxifying acetaldehyde and other lipid-derived aldehydes. The interactions between this compound and ALDH2 suggest potential implications for metabolic disorders and cardiovascular diseases.

- ALDH2 Functionality : ALDH2 catalyzes the conversion of toxic aldehydes into less harmful substances, thereby protecting cells from oxidative stress and inflammation .

The mechanisms by which this compound exerts its biological effects are not yet fully elucidated but may involve:

- Detoxification Pathways : By enhancing the activity of ALDH2, this compound may facilitate the detoxification of harmful aldehydes produced during lipid peroxidation.

- Regulation of Metabolic Enzymes : Studies suggest that this compound could influence the expression or activity of enzymes related to lipid metabolism, potentially affecting cholesterol synthesis pathways .

Case Studies and Experimental Evidence

- Metabolic Impact on Lipid Profiles :

- Cellular Protection Against Oxidative Stress :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-propan-2-yloxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFJLDMQBUWNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505657 | |

| Record name | [(Propan-2-yl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77342-92-8 | |

| Record name | [(Propan-2-yl)oxy]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.